4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one
Description
4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 5-fluoropyridin-2-yl substituent at position 4 and a methyl group at position 2. The azetidinone core is a four-membered strained ring, which confers inherent reactivity, particularly toward nucleophilic attack.
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
4-(5-fluoropyridin-2-yl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-8(12-9(5)13)7-3-2-6(10)4-11-7/h2-5,8H,1H3,(H,12,13) |
InChI Key |
ZDNOYTCHIYTDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . The resulting fluorinated pyridine can then be reacted with appropriate reagents to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification methods to ensure the compound is produced in sufficient quantities and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Molecular Properties
The table below compares 4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one with analogs differing in core structures or substituents:
Key Observations:
- Ring Strain and Reactivity: The azetidinone’s four-membered ring is more strained than the five-membered oxazolidinone or planar benzaldehyde. This strain increases reactivity, making β-lactams prone to ring-opening reactions, a feature exploited in antibiotics like penicillins.
- Electron Effects : The 5-fluoropyridin-2-yl group in all compounds withdraws electrons, reducing pyridine nitrogen basicity. This could enhance metabolic stability and binding precision in drug candidates .
- Molecular Weight: The azetidinone derivative has a lower molecular weight (180.18 g/mol) compared to the pyrrole-based compound (277.21 g/mol), which may improve bioavailability.
Stability and Challenges
- Azetidinone Stability: The strained ring may limit stability under physiological conditions. The 3-methyl group could sterically hinder degradation, but this requires experimental validation.
- Synthetic Complexity: β-lactam synthesis often faces challenges like low yields or side reactions, whereas oxazolidinones and benzaldehydes are more straightforward .
Biological Activity
4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and an azetidinone structure, which contributes to its unique biological activity. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, fluorinated derivatives have shown increased potency against various bacterial strains due to enhanced membrane permeability and interaction with bacterial enzymes.
| Compound | Activity | EC50 (nM) | Remarks |
|---|---|---|---|
| Compound A | Antibacterial | 50 | Effective against Gram-negative bacteria |
| Compound B | Antifungal | 30 | Inhibits fungal growth significantly |
Anticancer Activity
Fluorinated compounds are often explored for their anticancer properties. Studies have reported that this compound analogs can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation.
Mechanism of Action:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in tumor growth.
- Induction of Apoptosis: Activation of pro-apoptotic factors leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G1/S checkpoint.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound was tested in vitro and demonstrated a significant reduction in bacterial viability at concentrations as low as 25 nM.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) revealed that the compound effectively reduced cell viability with an IC50 value ranging from 15 to 35 nM, indicating promising anticancer potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
